 
                            Tetrandrine is classified as a natural alkaloid and falls under the category of bisbenzylisoquinoline alkaloids. It is primarily extracted from the roots of Stephania tetrandra, which has been used in traditional Chinese medicine for various ailments such as rheumatism, edema, and skin disorders. The chemical structure of tetrandrine consists of two benzyl groups connected by a tetrahydroisoquinoline moiety, contributing to its biological activities .
The synthesis of tetrandrine has been explored through various methods. A novel total synthesis method has been developed that utilizes readily available starting materials such as 5-bromovanillin and 4-hydroxyphenylacetic acid. The synthesis involves several key steps:
The molecular structure of tetrandrine can be represented by the following chemical formula: . It features two benzyl groups attached to a tetrahydroisoquinoline backbone. The compound exhibits chirality due to the presence of multiple stereocenters, leading to potential diastereomers.
Tetrandrine participates in various chemical reactions that modify its structure for enhanced pharmacological properties. Key reactions include:
These reactions enable the development of tetrandrine derivatives with tailored pharmacological profiles.
Tetrandrine exerts its effects through multiple mechanisms:
These mechanisms highlight tetrandrine's potential as an anticancer agent.
Tetrandrine exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetics and therapeutic applications.
Tetrandrine has shown promise in various scientific applications:
Continued research into structural modifications aims to enhance its efficacy and reduce toxicity, paving the way for clinical applications in oncology and other therapeutic areas .
Tetrandrine, a bisbenzylisoquinoline alkaloid, is the primary bioactive compound isolated from the root of Stephania tetrandra S. Moore, known as "Fang Ji" (防己) in Traditional Chinese Medicine (TCM). First documented in Shennong Bencao Jing (神农本草经, 100 BC–200 AD), this herb was classified as a "middle-grade" drug, indicating its use for both disease treatment and health maintenance [4] [9]. Historical texts, including Jingui Yaolue (金匮要略, 152–219 AD), describe its application in treating Bi Zheng (痹证), a syndrome encompassing rheumatic arthralgia, edema, and neuralgia, through purported mechanisms of expelling wind-dampness and promoting diuresis [4] [7]. The pharmacological efficacy of Stephania tetrandra is attributed to its rich alkaloid content, with tetrandrine identified as the principal component responsible for its therapeutic effects. Ethnopharmacological records highlight its role in classical formulations such as Shi-Wei-Feng-Xiao Capsules and Qi-Fang-Xi-Bi Granules for autoimmune and inflammatory conditions, establishing tetrandrine as a cornerstone of TCM's herbal arsenal [4].
Table 1: Historical Documentation of Stephania tetrandra in Traditional Chinese Medicine
| Historical Text | Era | Documented Applications | 
|---|---|---|
| Shennong Bencao Jing | Qin/Han Dynasties | Rheumatism, edema, pain relief | 
| Jingui Yaolue | Eastern Han Dynasty | Formulas for wind-dampness obstruction and edema | 
| Ben Cao Meng Quan | Ming Dynasty | Diuretic action and toxicity mitigation notes | 
The isolation of tetrandrine in 1935 by Chen and Chen marked the inception of modern scientific inquiry [5]. Initial research focused on its calcium channel-blocking properties, explaining its traditional use in hypertension and arrhythmias. By the 1980s, tetrandrine gained clinical approval in China for silicosis and rheumatoid arthritis, validating its anti-inflammatory and antifibrotic effects [6] [9]. A pivotal paradigm shift occurred in the 2000s with the discovery of its broad-spectrum antitumor activity. Studies revealed that tetrandrine inhibits proliferation in diverse cancer cell lines (e.g., breast cancer SUM-149/SUM-159, liver cancer HepG2, and lung cancer A549) at half-maximal inhibitory concentration (IC₅₀) values ranging from 5 μM to 30 μM [1] [3]. Notably, it targets tumor-initiating cells (TICs) by suppressing mammosphere formation (IC₅₀ ~1–2 μM) and reducing aldehyde dehydrogenase-positive populations by 45% (P = 0.005), indicating specificity for cancer stemness pathways [1].
Table 2: Key Milestones in Tetrandrine Pharmacological Research
| Year | Milestone | Significance | 
|---|---|---|
| 1935 | First isolation by Chen and Chen | Structural identification as a bisbenzylisoquinoline alkaloid | 
| 1981 | Clinical approval for silicosis/rheumatism in China | Validation of anti-inflammatory and antifibrotic properties | 
| 2011 | Identification of breast cancer TIC inhibition | Demonstrated IC₅₀ of 1 μM for mammosphere formation, targeting ALDH+ populations | 
| 2020s | Structural modification initiatives | Development of analogs (e.g., C-14 amide derivatives) to enhance bioavailability | 
Mechanistically, tetrandrine modulates multiple signaling pathways:
Current research objectives focus on resolving tetrandrine’s pharmacological challenges and expanding its therapeutic applications. Three primary goals dominate the landscape:
Tetrandrine suffers from poor aqueous solubility (0.015 mg/mL in phosphate-buffered saline) and low oral bioavailability due to its hydrophobic structure and P-glycoprotein efflux [8] [10]. Innovations include:
Tetrandrine circumvents conventional chemotherapy limitations by:
The compound’s polypharmacology enables concurrent modulation of interconnected pathways:
Future research aims to leverage omics technologies and computational modeling to map tetrandrine’s interactome, facilitating rational drug design and repurposing [5] [9]. The integration of ethnopharmacological wisdom with cutting-edge pharmacology positions tetrandrine as a versatile scaffold for next-generation therapeutics.
 
                                    
                CAS No.: 3179-10-0
 
                                    
                CAS No.: 4016-21-1
 
                                    
                CAS No.:
CAS No.: 4337-12-6